Cas no 34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol)

(3S)-1-Azabicyclo2.2.2octan-3-ol 化学的及び物理的性質
名前と識別子
-
- (S)-Quinuclidin-3-ol
- (3S)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-(+)-3-Quinuclidinol
- S-(+)-Quinuclidinol
- S-Quinuclidin-3-ol
- (S)-(+)-3-Hydroxyquinuclidine
- (S)-3-Quinuclidinol. Hydrochloride
- 1-Azabicyclo[2.2.2]octan-3-ol,(S)-
- (+)-Quinuclidin-3-ol
- (3S)-(+)-Quinuclidin-3-ol
- (3S)-Quinuclidin-3-ol
- (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-(+)-Azabicyclo[2.2.2]octane-3-ol
- (S)-1-Azabicyclo[2.2.2]octan-3-ol
- (S)-3-Hydroxyquinuclidine
- (S)-3-Quinuclidinol
- S-3-quinuclidinol
- (S)-3-Quinuclidol
- (+)-3-quinuclidinol
- 2XEB6A770I
- S-(+)-3-QUINUCLIDINOL
- 1-Azabicyclo[2.2.2]octan-3-ol, (3S)-
- 1-Azabicyclo(2.2.2)octan-3-ol, (3S)-
- 3-Quinuclidinol, (+)-
- C7H13NO
- l-3-Quinuclidinol
- PubChem21115
- (3S)-3-Quinuclidinol
- (S)-(+)-1-Azabicyclo(2.2.2)octan-3-ol
- 3-(s)-hydroxy-quinuclid
- AKOS022172788
- A852179
- SCHEMBL74513
- IVLICPVPXWEGCA-SSDOTTSWSA-N
- (-)- (8CI)
- (3S)-3-hydroxy-1-azabicyclo[2.2.2]octane
- (S)-(-)-1-Azabicyclo[2.2.2]octan-3-ol
- AKOS006343987
- (S)-(-)-quinuclidin-3-ol
- W-202415
- CS-13183
- AC-26498
- UNII-2XEB6A770I
- (-)-3-Quinuclidinol
- CS-B0279
- 34583-34-1
- AC-26497
- 3-(s)-hydroxy-quinuclidine
- (3S)-1-Azabicyclo[2.2.2]octan-3-ol ((3S)-3-Quinuclidinol)
- PD060384
- MFCD00211252
- S-(+)-3-Hydroxy quinuclidine
- Q27255758
- (3S)-1-Azabicyclo2.2.2octan-3-ol
-
- MDL: S192874
- インチ: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
- InChIKey: IVLICPVPXWEGCA-SSDOTTSWSA-N
- ほほえんだ: O([H])[C@]1([H])C([H])([H])N2C([H])([H])C([H])([H])C1([H])C([H])([H])C2([H])[H]
計算された属性
- せいみつぶんしりょう: 127.09979
- どういたいしつりょう: 127.1
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 23.5
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 206.9±23.0 °C at 760 mmHg
- フラッシュポイント: 97.7±21.3 °C
- 屈折率: 1.549
- PSA: 23.47
- LogP: 0.01080
(3S)-1-Azabicyclo2.2.2octan-3-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: 24/25
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
(3S)-1-Azabicyclo2.2.2octan-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449037578-25g |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 97% | 25g |
692.01 USD | 2021-06-15 | |
TRC | A795295-1g |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 1g |
$ 167.00 | 2023-04-19 | ||
BAI LING WEI Technology Co., Ltd. | J20F338003-25g |
(S)-Quinuclidin-3-ol |
34583-34-1 | 25g |
¥16830 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J20F338003-5g |
(S)-Quinuclidin-3-ol |
34583-34-1 | 5g |
¥3938 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | J60A795295-2.5g |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 2.5g |
¥4240 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | K82CS-13183-10g |
(S)-Quinuclidin-3-ol |
34583-34-1 | >97% | 10g |
¥11697 | 2023-11-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67696-500ug |
(S)-(+)-3-Quinuclidinol |
34583-34-1 | 98% | 500ug |
¥831.00 | 2022-04-26 | |
TRC | A795295-250mg |
(3S)-1-Azabicyclo[2.2.2]octan-3-ol |
34583-34-1 | 250mg |
$ 119.00 | 2023-04-19 | ||
BAI LING WEI Technology Co., Ltd. | R6778206-100mg |
(3S)-1-Azabicyclo2.2.2octan-3-ol |
34583-34-1 | 100mg |
¥2600 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | K82CS-13183-5g |
(S)-Quinuclidin-3-ol |
34583-34-1 | >97% | 5g |
¥6615 | 2023-11-24 |
(3S)-1-Azabicyclo2.2.2octan-3-ol 関連文献
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Lei Qin,Lunjie Wu,Yao Nie,Yan Xu Catal. Sci. Technol. 2021 11 2637
-
Meiying Liu,Jingjing Liang,Yadong Tian,Zhiliang Liu CrystEngComm 2022 24 724
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Zihong Yu,Xiuli You,Wenqing Du,Ziqin Peng,Wenjing Guo,Zhenhong Wei CrystEngComm 2023 25 822
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Yueyue He,Zhuo Chen,Xiaogang Chen,Xian-Ming Zhang,Dongying Fu Mater. Chem. Front. 2022 6 1292
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Han-Yue Zhang,Xiao-Gang Chen,Yuan-Yuan Tang,Wei-Qiang Liao,Fang-Fang Di,Xin Mu,Hang Peng,Ren-Gen Xiong Chem. Soc. Rev. 2021 50 8248
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Yueyue He,Zhuo Chen,Xiaogang Chen,Xian-Ming Zhang,Dongying Fu Mater. Chem. Front. 2022 6 1292
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Tie Zhang,Jun-Yi Li,Guo-Wei Du,Kun Ding,Xiao-Gang Chen,Yi Zhang,Da-Wei Fu Inorg. Chem. Front. 2022 9 4341
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Palmerina González-Izquierdo,Oscar Fabelo,Laura Ca?adillas-Delgado,Garikoitz Beobide,Oriol Vallcorba,Jorge Salgado-Beceiro,Manuel Sánchez-Andújar,Carmen Martin,Javier Ruiz-Fuentes,José Eduardo García,María Teresa Fernández-Díaz,Imanol de Pedro J. Mater. Chem. C 2021 9 4453
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Vinod Bhajammanavar,Sumitava Mallik,Mahiuddin Baidya Org. Biomol. Chem. 2019 17 1740
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Yu-Ling Liu,Jia-Zhen Ge,Zhong-Xia Wang,Ren-Gen Xiong Inorg. Chem. Front. 2020 7 128
(3S)-1-Azabicyclo2.2.2octan-3-olに関する追加情報
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: A Comprehensive Overview
(3S)-1-Azabicyclo[2.2.2]octan-3-ol, also known by its CAS number 34583-34-1, is a bicyclic amine alcohol with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The molecule's structure consists of a bicyclo[2.2.2]octane skeleton, with the nitrogen atom at position 1 and a hydroxyl group at position 3 in the S configuration.
The synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-ol involves multi-step organic reactions, often utilizing ring-closing techniques or stereoselective methods to achieve the desired stereochemistry at the hydroxyl-bearing carbon. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound, making it more accessible for research and potential commercial applications.
From a pharmacological perspective, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been studied for its potential as a chiral building block in drug design. Its rigid bicyclic structure provides an ideal platform for exploring molecular interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors, where its stereochemistry plays a crucial role in determining binding affinity and selectivity.
In addition to its pharmacological applications, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been investigated for its potential in materials science, particularly as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce asymmetry in chemical reactions has been leveraged in the development of enantioselective processes for producing complex organic molecules, which is of great interest to the pharmaceutical and agrochemical industries.
Recent research has also explored the metabolic fate of (3S)-1-Azabicyclo[2.2.2]octan-3-ol in vivo, shedding light on its pharmacokinetics and biotransformation pathways. Studies using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have provided insights into how this compound is absorbed, distributed, metabolized, and excreted within biological systems.
Moreover, computational chemistry approaches have been employed to predict the physicochemical properties and toxicity profile of (3S)-1-Azabicyclo[2.2.2]octan-3-ol. These studies utilize molecular modeling tools to assess parameters such as solubility, lipophilicity, and protein binding affinity, which are critical for determining its suitability as a drug candidate.
In summary, (3S)-1-Azabicyclo[2.2.2]octan-3-ol is a versatile compound with promising applications across multiple disciplines within chemistry and biology. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials.
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